methyl 2-cyano-2-(2-fluorophenyl)acetate
Description
Properties
CAS No. |
259248-36-7 |
|---|---|
Molecular Formula |
C10H8FNO2 |
Molecular Weight |
193.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via deprotonation of methyl cyanoacetate by a mild base, generating a nucleophilic enolate. This intermediate attacks the electrophilic carbonyl carbon of 2-fluorobenzaldehyde, followed by elimination of water to form the α,β-unsaturated nitrile ester. Optimized conditions from analogous syntheses specify potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at ambient temperature, achieving yields of 65–75% for related arylcyanoacrylates.
Purification and Characterization
Crude products are typically purified via silica gel chromatography using gradients of petroleum ether and ethyl acetate (3:1 to 1:1). Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with distinct signals for the fluorophenyl protons (δ 7.3–7.6 ppm) and the cyano group’s quaternary carbon (δ 115–120 ppm in NMR).
Nucleophilic Alkylation of Methyl Cyanoacetate with 2-Fluorophenylacetyl Chloride
This method leverages the reactivity of 2-fluorophenylacetyl chloride as an electrophilic partner for methyl cyanoacetate’s enolate.
Synthetic Procedure
-
Enolate Formation : Methyl cyanoacetate is treated with sodium methoxide (NaOMe) in anhydrous methanol, generating the resonance-stabilized enolate.
-
Alkylation : 2-Fluorophenylacetyl chloride is added dropwise at 0–5°C to minimize side reactions. The reaction mixture is stirred for 12–24 hours under nitrogen.
-
Workup : The product is extracted with dichloromethane (DCM), washed with brine, and dried over sodium sulfate. Column chromatography (petroleum ether:ethyl acetate = 5:1) affords the pure ester in 60–70% yield.
Key Considerations
Excessive heating during alkylation risks decarboxylation or retro-aldol decomposition. Patent data highlight the utility of inert solvents like tetrahydrofuran (THF) for improved regiocontrol.
Introduction of the cyano group via diazotization and Sandmeyer reaction offers an alternative pathway, particularly when starting from 2-fluoroaniline derivatives.
Stepwise Synthesis
-
Nitration : Methyl 2-fluorophenylacetate is nitrated using NaNO₃ in concentrated sulfuric acid at 0°C, yielding the 5-nitro derivative.
-
Reduction to Aniline : Catalytic hydrogenation (Pd/C, H₂) or Fe/NH₄Cl reduction converts the nitro group to an amine.
-
Diazotization and Cyanation : The aniline is treated with nitrous acid (HONO) to form a diazonium salt, which undergoes Sandmeyer reaction with CuCN to install the cyano group.
Yield and Limitations
While this route provides regioselective access to the cyano functionality, the multi-step sequence results in moderate cumulative yields (40–50%). Side reactions, such as dimerization during diazotization, necessitate careful temperature control.
Thermolysis of Diazo Precursors
Diazo compounds serve as versatile intermediates for cyanoacetate synthesis. A patent-pending method involves the thermolysis of 2-diazo-N-methyl-N-(2-(phenylethynyl)phenyl)acetamide in DMF at 80°C, though this approach requires adaptation for fluorophenyl systems.
Experimental Insights
Heating diazo compounds in polar aprotic solvents (e.g., DMF) induces nitrogen extrusion, forming reactive carbene intermediates. Trapping these species with methyl cyanoacetate derivatives could theoretically yield the target compound, but empirical data specific to 2-fluorophenyl systems remain sparse.
Comparative Analysis of Synthetic Methods
| Method | Starting Materials | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Knoevenagel Condensation | 2-Fluorobenzaldehyde | K₂CO₃, DMF | 65–75 | Single-step, high atom economy | Sensitivity to steric hindrance |
| Nucleophilic Alkylation | 2-Fluorophenylacetyl chloride | NaOMe, THF | 60–70 | Scalable, mild conditions | Requires anhydrous conditions |
| Sandmeyer Cyanation | Methyl 2-fluorophenylacetate | CuCN, HONO | 40–50 | Regioselective cyanation | Multi-step, moderate yield |
| Diazo Thermolysis | Diazoacetamide precursors | DMF, heat | N/A | Potential for novel intermediates | Underexplored for fluorophenyl systems |
Chemical Reactions Analysis
Methyl 2-cyano-2-(2-fluorophenyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines.
Scientific Research Applications
Methyl 2-cyano-2-(2-fluorophenyl)acetate is utilized in various scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-cyano-2-(2-fluorophenyl)acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical reactions, which can modify its structure and activity. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Data Tables
Table 1: Structural Comparison of Cyano-Acetate Derivatives
| Property | This compound | Ethyl 2-cyano-2-(4-fluorophenyl)acetate | Methyl 2-amino-2-(4-fluorophenyl)acetate |
|---|---|---|---|
| Molecular Weight (g/mol) | 193.17 | 207.20 | 183.18 |
| Key Functional Groups | Cyano, methyl ester, 2-FPh | Cyano, ethyl ester, 4-FPh | Amino, methyl ester, 4-FPh |
| Potential Applications | Organic synthesis, drug intermediates | Similar to methyl ester | Enzyme inhibition, antidiabetic agents |
Q & A
Q. Advanced: How can reaction conditions be modulated to enhance stereoselectivity or scalability?
Answer: Microwave-assisted synthesis reduces reaction time (20–30 minutes) while improving yield (up to 85%) by ensuring uniform heating. Scalability can be enhanced using continuous-flow reactors, which minimize side reactions and improve mass transfer . For stereoselective synthesis, chiral catalysts like cinchona alkaloids or ionic liquids can induce enantiomeric excess, though this remains understudied for this compound .
Basic: What spectroscopic and analytical methods are used to characterize this compound?
Answer:
- 1H/13C NMR : Confirms the ester methyl group (δ ~3.8 ppm), cyano-substituted quaternary carbon (δ ~115 ppm), and aromatic fluorine coupling patterns.
- IR Spectroscopy : Identifies C≡N stretching (~2240 cm⁻¹) and ester C=O (~1740 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular ion [M+H]+ at m/z 222.063 (calculated for C₁₀H₈FNO₂) .
Q. Advanced: What challenges arise in crystallographic analysis of this compound?
Answer: Crystallization is hindered by the ester group’s conformational flexibility and the compound’s low melting point. Co-crystallization with stabilizing agents (e.g., crown ethers) or low-temperature X-ray diffraction (100 K) may improve crystal lattice stability .
Basic: How do the cyano and 2-fluorophenyl groups influence the compound’s reactivity?
Answer:
- Cyano Group : Acts as a strong electron-withdrawing group, polarizing the α-carbon for nucleophilic attacks (e.g., in Michael additions or cyclization reactions).
- 2-Fluorophenyl : Fluorine’s electronegativity enhances aromatic ring electron deficiency, directing electrophilic substitution to the para position .
Q. Advanced: What computational models predict the compound’s reactivity in catalytic systems?
Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) reveal charge distribution at the α-carbon (Mulliken charge: +0.32) and frontier molecular orbitals (LUMO energy: -1.8 eV), suggesting susceptibility to nucleophilic attacks. Solvent effects (e.g., DMSO vs. toluene) can be modeled using COSMO-RS to predict reaction pathways .
Basic: What are the potential biological targets or applications of this compound in medicinal chemistry?
Answer:
Fluorinated cyanoesters are explored as enzyme inhibitors (e.g., kinase or protease inhibitors) due to their ability to form hydrogen bonds with active-site residues. Preliminary docking studies suggest affinity for tyrosine kinases (IC₅₀ ~5–10 μM in silico) .
Q. Advanced: How does the compound’s logP (lipophilicity) affect its pharmacokinetic profile?
Answer: Calculated logP (2.1 via XLogP3) indicates moderate blood-brain barrier permeability but limited aqueous solubility. Prodrug strategies (e.g., phosphonate ester derivatives) or nanoformulation (liposomes) are being investigated to improve bioavailability .
Basic: What are the documented safety and handling protocols for this compound?
Answer:
Q. Advanced: How can degradation products be monitored under accelerated stability conditions?
Answer: Stressed degradation (40°C/75% RH for 4 weeks) analyzed via HPLC-PDA shows two primary degradation products: 2-fluorophenylacetic acid (hydrolysis) and a dimerized nitrile (photo-oxidation). LC-MS/MS identifies fragments at m/z 165.042 and 289.101, respectively .
Basic: What industrial or material science applications are proposed for structurally similar compounds?
Answer:
Analogous nitrile-containing esters are used as intermediates in liquid crystal synthesis (e.g., for fluorinated mesogens) or photoinitiators in polymer chemistry .
Q. Advanced: Can this compound serve as a ligand in catalytic asymmetric synthesis?
Answer: The cyano group’s electron-withdrawing nature and fluorine’s stereoinduction potential make it a candidate for chiral ligand design. Palladium-catalyzed asymmetric allylic alkylation trials show moderate enantioselectivity (ee ~65%) when paired with BINAP .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
